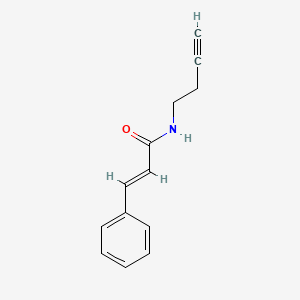
N-(but-3-yn-1-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are characterized by the presence of a cinnamoyl group attached to an amide. This compound is of particular interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)cinnamamide typically involves the reaction of cinnamic acid derivatives with but-3-yn-1-amine. One common method is the condensation reaction between cinnamic acid and but-3-yn-1-amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, continuous-flow microreactors can be employed to enhance the efficiency and yield of the synthesis. This method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM . The continuous-flow process allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(but-3-yn-1-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nucleophiles in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cinnamamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential α-glucosidase inhibitory activity, which could be useful in the treatment of diabetes.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(but-3-yn-1-yl)cinnamamide involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients.
Comparación Con Compuestos Similares
N-(but-3-yn-1-yl)cinnamamide can be compared with other cinnamamide derivatives such as:
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Exhibits stronger biological activities due to the presence of additional pharmacophore groups.
N-(phenylethyl)cinnamamide: Used in similar applications but with different biological activity profiles.
Propiedades
IUPAC Name |
(E)-N-but-3-ynyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h1,4-10H,3,11H2,(H,14,15)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIQVKCDEDAXDO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
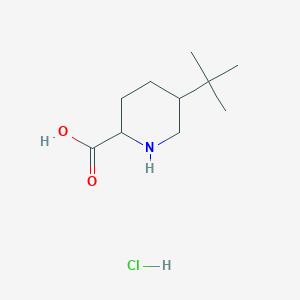
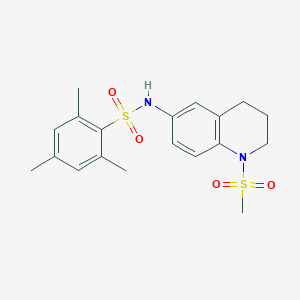
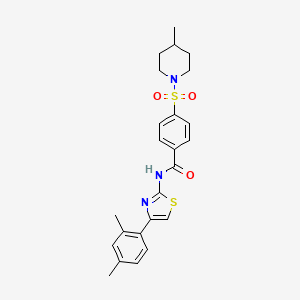
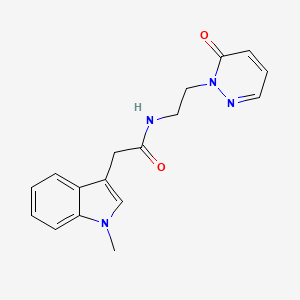
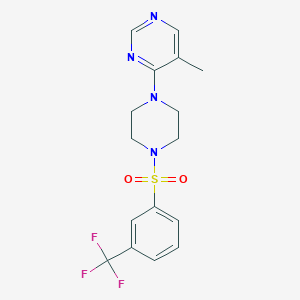
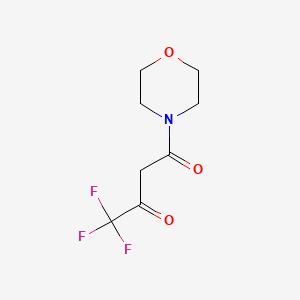
![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)
![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2996968.png)
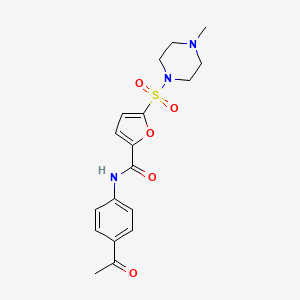
![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)
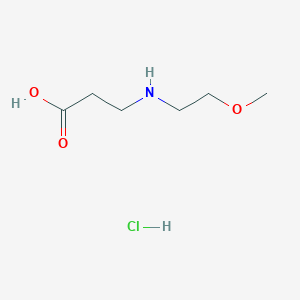
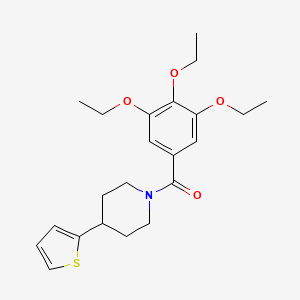
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)
